molecular formula C21H20F3N7 B11551165 N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

Katalognummer: B11551165
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: IPLGNCVMOWXZPW-QFEZKATASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups, including a phenyl group, a pyrrolidinyl group, and a trifluoromethylphenyl hydrazone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions.

    Hydrazone Formation: The hydrazone moiety is formed by reacting the triazine derivative with 3-(trifluoromethyl)benzaldehyde in the presence of a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Unique due to its specific substitution pattern and functional groups.

    Other Triazine Derivatives: Compounds with similar triazine cores but different substituents, such as N-phenyl-4-(pyrrolidin-1-yl)-1,3,5-triazine-2,6-diamine.

Uniqueness

The uniqueness of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C21H20F3N7

Molekulargewicht

427.4 g/mol

IUPAC-Name

4-N-phenyl-6-pyrrolidin-1-yl-2-N-[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20F3N7/c22-21(23,24)16-8-6-7-15(13-16)14-25-30-19-27-18(26-17-9-2-1-3-10-17)28-20(29-19)31-11-4-5-12-31/h1-3,6-10,13-14H,4-5,11-12H2,(H2,26,27,28,29,30)/b25-14-

InChI-Schlüssel

IPLGNCVMOWXZPW-QFEZKATASA-N

Isomerische SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4

Kanonische SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.